molecular formula C18H26O3 B1325892 Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate CAS No. 898751-81-0

Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate

Cat. No.: B1325892
CAS No.: 898751-81-0
M. Wt: 290.4 g/mol
InChI Key: JVNRLXOXELNALD-UHFFFAOYSA-N
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Description

Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to an 8-oxooctanoic acid moiety, which is further substituted with a 3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate typically involves the esterification of 8-oxooctanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

8-oxooctanoic acid+ethanolH2SO4Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate+water\text{8-oxooctanoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 8-oxooctanoic acid+ethanolH2​SO4​​Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts such as ion-exchange resins can enhance the efficiency and selectivity of the reaction. Additionally, the process may be optimized by controlling parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like ammonia (NH₃) or hydrogen sulfide (H₂S).

Major Products:

    Oxidation: 8-(3,5-dimethylphenyl)-8-oxooctanoic acid.

    Reduction: 8-(3,5-dimethylphenyl)-8-hydroxyoctanoate.

    Substitution: 8-(3,5-dimethylphenyl)-8-aminocotanoate or 8-(3,5-dimethylphenyl)-8-thiooctanoate.

Scientific Research Applications

Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed ester hydrolysis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 8-oxooctanoic acid, which may then participate in various biochemical pathways. The 3,5-dimethylphenyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate can be compared with similar compounds such as:

    Ethyl 8-oxooctanoate: Lacks the 3,5-dimethylphenyl group, resulting in different chemical and biological properties.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.

    Ethyl 8-(4-methylphenyl)-8-oxooctanoate: The position of the methyl group on the phenyl ring can influence the compound’s steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-4-21-18(20)10-8-6-5-7-9-17(19)16-12-14(2)11-15(3)13-16/h11-13H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNRLXOXELNALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645559
Record name Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-81-0
Record name Ethyl 8-(3,5-dimethylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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